molecular formula C10H8FNO B8202530 8-Fluoro-2-methoxyquinoline

8-Fluoro-2-methoxyquinoline

Cat. No.: B8202530
M. Wt: 177.17 g/mol
InChI Key: MIOIKPFFCHXRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-2-methoxyquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The molecular formula of this compound is C10H8FNO, and it is characterized by the presence of a fluorine atom at the 8th position and a methoxy group at the 2nd position on the quinoline ring.

Preparation Methods

The synthesis of 8-Fluoro-2-methoxyquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methoxyaniline with fluorinated reagents can lead to the formation of the desired quinoline derivative. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

8-Fluoro-2-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

    Substitution: The fluorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

8-Fluoro-2-methoxyquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s fluorinated structure enhances its biological activity, making it useful in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: Fluorinated quinolines, including this compound, are investigated for their potential as antibacterial and antineoplastic agents.

    Industry: The compound finds applications in the production of liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 8-Fluoro-2-methoxyquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties .

Comparison with Similar Compounds

8-Fluoro-2-methoxyquinoline can be compared with other fluorinated quinolines, such as:

    7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.

    Mefloquine: Another antimalarial drug with a similar quinoline structure.

    Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

8-fluoro-2-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOIKPFFCHXRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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